molecular formula C19H18F3N3OS B10967005 4-ethyl-3-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

4-ethyl-3-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B10967005
M. Wt: 393.4 g/mol
InChI Key: YLUXYWCBDLKNEA-UHFFFAOYSA-N
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Description

4-(4-ETHYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 3-(trifluoromethyl)benzyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-ETHYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The trifluoromethyl and benzyl sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-(4-ETHYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-ETHYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The trifluoromethyl and benzyl sulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-ETHYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PHENYL METHYL ETHER apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzyl sulfanyl group contributes to its binding affinity and selectivity towards specific molecular targets.

Properties

Molecular Formula

C19H18F3N3OS

Molecular Weight

393.4 g/mol

IUPAC Name

4-ethyl-3-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C19H18F3N3OS/c1-3-25-17(14-7-9-16(26-2)10-8-14)23-24-18(25)27-12-13-5-4-6-15(11-13)19(20,21)22/h4-11H,3,12H2,1-2H3

InChI Key

YLUXYWCBDLKNEA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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